Stereochemical Definition: (2R,3S) Single Enantiomer vs. Racemate in Chiral Synthesis Programs
The (2R,3S) single enantiomer (CAS 1808333-20-1) offers defined absolute stereochemistry at two contiguous chiral centers, whereas the racemic mixture (CAS 1807938-06-2) contains both (2R,3S) and (2S,3R) enantiomers. For chiral drug discovery programs requiring stereochemically pure intermediates, the single enantiomer eliminates the need for chiral separation and avoids the confounding biological activity of the opposite enantiomer. Vendors supply the single enantiomer at 98% purity (Leyan) vs. the racemate at ≥95% purity (Biosynth/CymitQuimica) .
| Evidence Dimension | Stereochemical purity and enantiomeric composition |
|---|---|
| Target Compound Data | (2R,3S) single enantiomer, CAS 1808333-20-1, purity 98% (HPLC) |
| Comparator Or Baseline | rac-(2R,3S) racemic mixture, CAS 1807938-06-2, purity ≥95% |
| Quantified Difference | Enantiomeric excess: >99% ee (single enantiomer) vs. 0% ee (racemate); purity difference: 3% absolute |
| Conditions | Commercial supply specifications from Leyan (single enantiomer) and Biosynth/CymitQuimica (racemate) |
Why This Matters
Procurement of the defined enantiomer eliminates chiral resolution costs and ensures unambiguous SAR data, critical when the opposite enantiomer may exhibit different or antagonistic biological activity.
